![molecular formula C6H3BrFN3 B6271177 2-azido-1-bromo-4-fluorobenzene CAS No. 909274-50-6](/img/new.no-structure.jpg)
2-azido-1-bromo-4-fluorobenzene
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Overview
Description
2-azido-1-bromo-4-fluorobenzene is an organic compound that belongs to the class of halogenated heteroaromatic fungicides. . It is also notable in organic chemistry for its unique structure and reactivity.
Preparation Methods
The synthesis of 2-azido-1-bromo-4-fluorobenzene typically involves the azidation of 1-bromo-4-fluorobenzene. One common method includes the reaction of 1-bromo-4-fluorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with an azide group.
Chemical Reactions Analysis
2-azido-1-bromo-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminium hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
Synthetic Methodologies
1.1 Click Chemistry
One of the prominent applications of 2-azido-1-bromo-4-fluorobenzene is in click chemistry, particularly in the synthesis of 1,2,3-triazoles. The azide moiety allows for efficient reactions with terminal alkynes, leading to the formation of triazole derivatives that exhibit diverse biological activities. This method is highly valued for its simplicity and ability to generate complex molecular architectures rapidly .
1.2 Synthesis of Benzotriazoles
Recent studies have demonstrated a novel synthetic approach utilizing this compound for the preparation of benzotriazoles through azide-directed lithiation and cyclization reactions. This method showcases the compound's utility in forming heterocycles that are important in pharmaceuticals and agrochemicals .
1.3 Functionalization Reactions
The bromine atom in this compound can be substituted with various nucleophiles, allowing for the introduction of different functional groups. This functionalization is crucial for developing new compounds with tailored properties for specific applications .
2.1 Antimicrobial Properties
Compounds derived from this compound have been investigated for their antimicrobial properties. The azide group can enhance the interaction with biological targets, potentially leading to new antimicrobial agents .
2.2 Antiviral Research
In the context of antiviral drug discovery, derivatives of azido compounds have shown promise as inhibitors against various viruses. The ability to modify the azide functionality allows researchers to explore structure-activity relationships that could lead to effective antiviral therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-azido-1-bromo-4-fluorobenzene primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with molecular targets. For example, in bioconjugation, the azide group can react with alkyne-containing molecules to form stable triazole linkages .
Comparison with Similar Compounds
2-azido-1-bromo-4-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-bromo-4-fluorobenzene: This compound lacks the azide group and is primarily used as a precursor in organic synthesis.
2-azido-1-chloro-4-fluorobenzene: Similar to this compound but with a chlorine atom instead of bromine, it exhibits different reactivity and applications.
2-azido-1-iodo-4-fluorobenzene:
This compound stands out due to its unique combination of azide, bromine, and fluorine atoms, which confer distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
909274-50-6 |
---|---|
Molecular Formula |
C6H3BrFN3 |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
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